(-)-beta-Pinene
Overview
Description
(-)-beta-Pinene is a naturally occurring monoterpene, a class of terpenes consisting of two isoprene units. It is one of the most abundant compounds found in the essential oils of many plants, particularly coniferous trees such as pines. This compound is known for its distinctive woody, pine-like aroma and is widely used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: (-)-beta-Pinene can be synthesized through various methods, including the pyrolysis of alpha-pinene, another monoterpene. The pyrolysis process involves heating alpha-pinene at high temperatures in the absence of oxygen, leading to the formation of this compound. Another method involves the catalytic isomerization of alpha-pinene using acidic catalysts such as sulfuric acid or zeolites.
Industrial Production Methods: Industrially, this compound is primarily obtained from the distillation of turpentine oil, which is a byproduct of the paper manufacturing process. The turpentine oil is subjected to fractional distillation, where this compound is separated based on its boiling point.
Chemical Reactions Analysis
Types of Reactions: (-)-beta-Pinene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce compounds such as pinocarveol, myrtenol, and verbenone. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction of this compound can yield pinane, a saturated hydrocarbon.
Substitution: Halogenation reactions can occur, where this compound reacts with halogens like chlorine or bromine to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution or chromic acid in an acidic medium.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogens (chlorine or bromine) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Pinocarveol, myrtenol, verbenone.
Reduction: Pinane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
(-)-beta-Pinene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including fragrances, flavors, and pharmaceuticals.
Biology: Studies have shown that this compound exhibits antimicrobial and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: Due to its anti-inflammatory and antimicrobial properties, this compound is being investigated for potential therapeutic applications, including as an ingredient in topical formulations for skin conditions.
Industry: It is used in the production of perfumes, cosmetics, and cleaning products due to its pleasant aroma and solvent properties.
Mechanism of Action
The mechanism of action of (-)-beta-Pinene involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: this compound disrupts the cell membranes of microorganisms, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antioxidant Activity: this compound scavenges free radicals, preventing oxidative damage to cells and tissues.
Comparison with Similar Compounds
(-)-beta-Pinene is structurally similar to other monoterpenes such as alpha-pinene, limonene, and myrcene. it has unique properties that distinguish it from these compounds:
Alpha-Pinene: While both alpha-pinene and this compound are found in pine trees, alpha-pinene has a more pronounced pine aroma and is more commonly used in the production of synthetic camphor.
Limonene: Limonene has a citrus aroma and is primarily found in citrus fruits. It is widely used in the food and beverage industry.
Myrcene: Myrcene has a musky, earthy aroma and is found in hops, bay leaves, and thyme. It is commonly used in the production of fragrances and flavors.
Properties
IUPAC Name |
6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTARULDDTDQWMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(=C)C1C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25719-60-2 | |
Record name | Poly(β-pinene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25719-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7027049 | |
Record name | beta-Pinene | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7027049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a turpentine-like odor; [HSDB], Colourless mobile liquid; dry woody, resinous piney aroma, Colorless, transparent liquid. | |
Record name | Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene- | |
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Record name | beta-Pinene | |
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Record name | beta-Pinene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |
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Record name | β-PINENE | |
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Boiling Point |
166 °C, BP: 165-166 °C at 760 mm Hg /dl-form/, 329 °F | |
Record name | BETA-PINENE | |
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Record name | β-PINENE | |
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Flash Point |
Flash point : 88 °F, 88 °F | |
Record name | BETA-PINENE | |
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Record name | β-PINENE | |
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Solubility |
INSOL IN WATER; SOL IN ALC, ETHER, BENZENE, & OTHER SOLVENTS; VERY SOL IN CHLOROFORM /D- & L-ISOMER/, ALMOST INSOL IN PROPYLENE GLYCOL, Soluble in benzene, ethanol and ethyl ether, Soluble in alcohol and chloroform, Insoluble in water; soluble in oils, Insoluble (in ethanol) | |
Record name | BETA-PINENE | |
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Record name | beta-Pinene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |
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Density |
0.860 at 25 °C, 0.867-0.871, 0.86 | |
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Record name | beta-Pinene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1329/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
4.7 (Air = 1), 4.7 | |
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Vapor Pressure |
2.93 [mmHg], 2.93 mm Hg at 25 °C, 2.93 mmHg | |
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Color/Form |
Colorless transparent liquid | |
CAS No. |
127-91-3 | |
Record name | β-Pinene | |
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Melting Point |
-61.5 °C, -78.7 °F | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (-)-β-Pinene?
A1: (-)-β-Pinene has a molecular formula of C10H16 and a molecular weight of 136.23 g/mol.
Q2: Are there any notable spectroscopic features of (-)-β-Pinene?
A2: Yes, (-)-β-Pinene exhibits characteristic peaks in various spectroscopic analyses. For instance, in Gas Chromatography-Mass Spectrometry (GC-MS), it shows a prominent peak corresponding to its molecular ion at m/z 136.
Q3: How is (-)-β-Pinene biosynthesized in plants?
A3: (-)-β-Pinene is synthesized from geranyl pyrophosphate, a common precursor for monoterpenes, through a series of enzymatic reactions catalyzed by pinene synthases. Specifically, (-)-β-Pinene arises from the cyclization of (3S)-linalyl pyrophosphate, an intermediate in the biosynthetic pathway. [, , , ]
Q4: Which plants are known to be rich sources of (-)-β-Pinene?
A4: (-)-β-Pinene is found in the essential oils of various plants, including common sage (Salvia officinalis), loblolly pine (Pinus taeda), and several Citrus species. [, , , ]
Q5: What are some of the reported biological activities of (-)-β-Pinene?
A5: Research suggests that (-)-β-Pinene possesses several biological activities, including:
- Antimicrobial Activity: It has shown activity against various bacteria and fungi, including plant pathogens like Heterobasidion annosum and Botrytis cinerea. [, , , ]
- Insecticidal Activity: It acts as a component of conifer defense mechanisms against insect pests. [, ]
- Anti-inflammatory Activity: Studies indicate a potential anti-inflammatory effect of (-)-β-Pinene, although further research is needed to elucidate its mechanisms of action. []
Q6: What are the potential applications of (-)-β-Pinene based on its biological activities?
A6: (-)-β-Pinene's biological activities make it a promising candidate for several applications:
Q7: How is (-)-β-Pinene metabolized in mammals?
A7: Studies in rabbits have shown that (-)-β-Pinene is metabolized primarily into (-)-10-pinanol and (-)-1-p-menthene-7,8-diol. []
Q8: What is the environmental fate of (-)-β-Pinene, and are there any concerns regarding its degradation?
A8: (-)-β-Pinene, being a volatile organic compound, is readily released into the atmosphere. Atmospheric degradation of (-)-β-Pinene primarily occurs through reactions with hydroxyl radicals (OH•), leading to the formation of secondary organic aerosols (SOA). [] These SOAs can contribute to air pollution and impact climate. Research efforts are focused on understanding and mitigating the environmental impact of such volatile organic compounds.
Q9: What are the common analytical techniques employed for the characterization and quantification of (-)-β-Pinene?
A9: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is widely used for the separation, identification, and quantification of (-)-β-Pinene in complex mixtures like essential oils. [, , ]
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